
Decarbazolyl desmethyl carvedilol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decarbazolyl desmethyl carvedilol-d4 is a labeled analogue of decarbazolyl desmethyl carvedilol, which is a metabolite of carvedilol found in humans, rats, dogs, and mice . Carvedilol is a non-selective beta-adrenergic antagonist used to treat cardiovascular diseases such as hypertension and heart failure .
Métodos De Preparación
The preparation of decarbazolyl desmethyl carvedilol-d4 involves synthetic routes similar to those used for carvedilol and its metabolites. One common method involves the use of solvent evaporation techniques, where a binary mixture of carvedilol with acids like citric acid or tartaric acid is dissolved in methanol and left for solvent evaporation . Industrial production methods may involve more sophisticated techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Decarbazolyl desmethyl carvedilol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Decarbazolyl desmethyl carvedilol-d4 has several scientific research applications. It is used in the study of carvedilol metabolism and its effects on the body. Additionally, it has been investigated for its potential use in combating SARS-CoV-2 infection through molecular docking and dynamic simulation approaches . The compound is also used in proteomics research and other biochemical studies .
Mecanismo De Acción
The mechanism of action of decarbazolyl desmethyl carvedilol-d4 is similar to that of carvedilol. It inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors. Additionally, it relaxes smooth muscle in vasculature by acting on alpha-1 adrenergic receptors, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure . The compound also interacts with molecular targets such as RNA-dependent RNA polymerase (RdRp) in the context of SARS-CoV-2 infection .
Comparación Con Compuestos Similares
Decarbazolyl desmethyl carvedilol-d4 is unique due to its labeled nature, which allows for detailed metabolic studies. Similar compounds include other metabolites of carvedilol, such as 1-hydroxyl carvedilol, 3-hydroxyl carvedilol, and 4-hydroxyl carvedilol . These compounds share similar pharmacological properties but differ in their specific metabolic pathways and effects on the body.
Propiedades
Fórmula molecular |
C11H17NO4 |
|---|---|
Peso molecular |
231.28 g/mol |
Nombre IUPAC |
3-[[1,1,2,2-tetradeuterio-2-(2-hydroxyphenoxy)ethyl]amino]propane-1,2-diol |
InChI |
InChI=1S/C11H17NO4/c13-8-9(14)7-12-5-6-16-11-4-2-1-3-10(11)15/h1-4,9,12-15H,5-8H2/i5D2,6D2 |
Clave InChI |
AGYRJCUIRUOCTL-NZLXMSDQSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1O)NCC(CO)O |
SMILES canónico |
C1=CC=C(C(=C1)O)OCCNCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


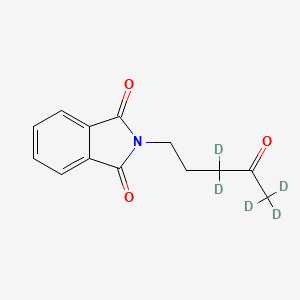
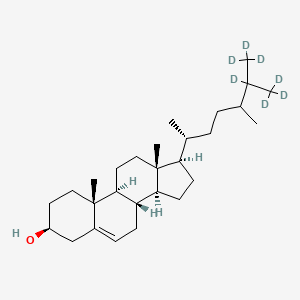
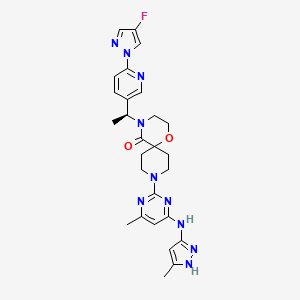
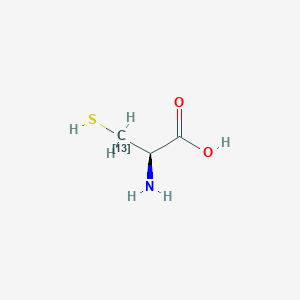
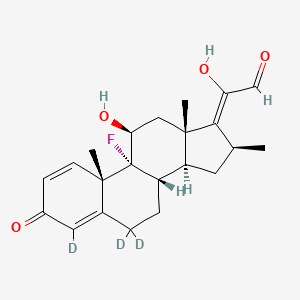


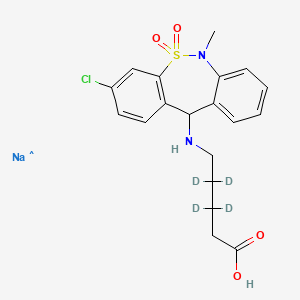

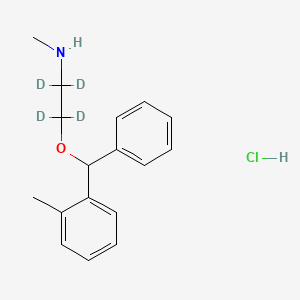


![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)

